molecular formula C9H23NO2Si B052510 O-(3-((tert-Butyldimethylsilyl)oxy)propyl)hydroxylamine CAS No. 114778-46-0

O-(3-((tert-Butyldimethylsilyl)oxy)propyl)hydroxylamine

Cat. No.: B052510
CAS No.: 114778-46-0
M. Wt: 205.37 g/mol
InChI Key: AKKOPAYASNZOIY-UHFFFAOYSA-N
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Description

O-(3-((tert-Butyldimethylsilyl)oxy)propyl)hydroxylamine is a chemical compound with the molecular formula C9H23NO2Si. It is commonly used in organic synthesis and has applications in various fields such as chemistry, biology, and medicine. This compound is known for its ability to introduce hydroxylamine functionality into molecules, making it a valuable reagent in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of O-(3-((tert-Butyldimethylsilyl)oxy)propyl)hydroxylamine typically involves the reaction of tert-butyldimethylsilyl chloride with 3-bromopropanol to form (3-bromopropoxy)-tert-butyldimethylsilane. This intermediate is then reacted with hydroxylamine to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency and yield, often involving the use of specialized equipment and catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

O-(3-((tert-Butyldimethylsilyl)oxy)propyl)hydroxylamine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oximes or nitroso compounds.

    Reduction: It can be reduced to form amines.

    Substitution: The hydroxylamine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in reactions with this compound include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure the desired product is obtained .

Major Products Formed

The major products formed from reactions involving this compound include oximes, amines, and substituted hydroxylamines. These products are valuable intermediates in the synthesis of various organic compounds.

Scientific Research Applications

O-(3-((tert-Butyldimethylsilyl)oxy)propyl)hydroxylamine has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of O-(3-((tert-Butyldimethylsilyl)oxy)propyl)hydroxylamine involves the nucleophilic attack of the hydroxylamine group on electrophilic centers in target molecules. This reaction can lead to the formation of oximes, amines, or other nitrogen-containing compounds. The molecular targets and pathways involved depend on the specific application and the nature of the target molecule .

Comparison with Similar Compounds

Similar Compounds

  • O-(tert-Butyldimethylsilyl)hydroxylamine
  • O-(Trimethylsilyl)hydroxylamine
  • O-Benzylhydroxylamine

Uniqueness

O-(3-((tert-Butyldimethylsilyl)oxy)propyl)hydroxylamine is unique due to its ability to introduce a hydroxylamine group into molecules while maintaining the stability provided by the tert-butyldimethylsilyl group. This stability is particularly useful in synthetic chemistry, where it allows for selective reactions and the formation of complex molecules .

Biological Activity

O-(3-((tert-Butyldimethylsilyl)oxy)propyl)hydroxylamine (CAS No. 114778-46-0) is a chemical compound with significant applications in organic synthesis and biological research. This compound is notable for its ability to introduce hydroxylamine functionalities into various molecular structures, which can be pivotal in the synthesis of biologically active compounds and the modification of biomolecules. This article explores the biological activity of this compound, including its mechanisms of action, biochemical pathways, and applications in scientific research.

This compound has the molecular formula C9H23NO2Si. It is characterized by the presence of a tert-butyldimethylsilyl (TBDMS) protecting group, which enhances its stability during chemical reactions.

PropertyValue
Molecular FormulaC9H23NO2Si
Molecular Weight189.36 g/mol
AppearanceClear colorless liquid
SolubilitySoluble in organic solvents

The biological activity of this compound primarily involves its nucleophilic properties, allowing it to react with electrophilic centers in target molecules. This reaction can lead to the formation of oximes and amines, which are crucial intermediates in many biochemical pathways.

  • Nucleophilic Attack : The hydroxylamine group acts as a nucleophile, attacking electrophilic sites on biomolecules.
  • Formation of Oximes : This reaction results in the formation of oximes, which can further participate in various biochemical processes.
  • Biological Targets : The specific targets may include proteins and nucleic acids, influencing their structure and function.

Biological Applications

This compound is utilized across various fields:

1. Organic Synthesis

It serves as a reagent for synthesizing hydroxamic acids and other nitrogen-containing compounds, which are important in medicinal chemistry.

2. Biochemistry

The compound is used to modify biomolecules to study their interactions and functions. For example, it has been employed in the synthesis of inhibitors for histone deacetylases (HDACs), enzymes implicated in cancer progression.

3. Pharmaceutical Research

Research indicates that derivatives of hydroxylamines can exhibit selective inhibition against certain enzymes, making them potential candidates for drug development.

Case Studies

Several studies have highlighted the biological relevance of hydroxylamine derivatives similar to this compound:

  • Histone Deacetylase Inhibitors : A study demonstrated that hydroxylamine-based compounds could effectively inhibit HDACs, leading to potential applications in cancer therapy .
  • Quorum Sensing Inhibition : Research focused on using modified hydroxylamines to target quorum sensing mechanisms in bacteria like Pseudomonas aeruginosa, showing promise for treating bacterial infections .

Research Findings

Recent findings indicate that the incorporation of hydroxylamine moieties significantly enhances the metabolic stability and bioavailability of compounds designed for therapeutic use . The unique structural features of this compound allow for selective reactions that are crucial in the development of complex drug candidates.

Table 2: Comparison with Similar Compounds

Compound NameBiological ActivityUnique Features
O-(tert-Butyldimethylsilyl)hydroxylamineModerate enzyme inhibitionStable TBDMS group
O-BenzylhydroxylamineAntibacterial propertiesLess stable than TBDMS derivatives
Hydroxamic acid derivativesHDAC inhibitionDirectly involved in cancer therapy

Properties

IUPAC Name

O-[3-[tert-butyl(dimethyl)silyl]oxypropyl]hydroxylamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H23NO2Si/c1-9(2,3)13(4,5)12-8-6-7-11-10/h6-8,10H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKKOPAYASNZOIY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OCCCON
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H23NO2Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80624389
Record name O-(3-{[tert-Butyl(dimethyl)silyl]oxy}propyl)hydroxylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80624389
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

114778-46-0
Record name O-(3-{[tert-Butyl(dimethyl)silyl]oxy}propyl)hydroxylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80624389
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Name
CC(C)(C)[Si](C)(C)OCCCON1C(=O)c2ccccc2C1=O
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
CNN
Quantity
Extracted from reaction SMILES
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reactant
Reaction Step One
Name
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Synthesis routes and methods II

Procedure details

A solution of 2-[3-(tert-butyl-dimethyl-silanyloxy)-propoxy]-isoindole-1,3-dione (26.3 g, 78.3 mmol) in dichloromethane (120 mL) was cooled to 0° C. and treated with methylhydrazine (16.1 g, 78.3 mmol). The reaction mixture was stirred for 30 min at 0° C. and filtered. The filtrate was concentrated under reduced pressure, redissolved in ether, and refrigerated (4° C.) overnight. The resultant crytalline material was removed by filtration and the filtrate was concentrated under reduced pressure to afford O-[3-(tert-butyl-dimethyl-silanyloxy)-propyl]-hydroxylamine (15.95 g, 99% yield) as a colorless oil: 1H NMR (400 MHz, CDCl3) δ 4.69 (br s,2H), 3.74 (t, J=6.3 Hz, 2H), 3.67 (t, J=6.3 Hz, 2H), 1.78 (quintet, J=6.3 Hz, 2H), 0.88 (s, 9H), 0.00 (s, 6H); MS (APCI+)=206.1. Anal. Calcd./Found for C9H23NO2Si: C, 52.64/52.22; H, 11.29/10.94; N, 6.82/6.46.
Name
2-[3-(tert-butyl-dimethyl-silanyloxy)-propoxy]-isoindole-1,3-dione
Quantity
26.3 g
Type
reactant
Reaction Step One
Quantity
120 mL
Type
solvent
Reaction Step One
Name
methylhydrazine
Quantity
16.1 g
Type
reactant
Reaction Step Two

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